ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate
Description
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a β-enamino ester derivative characterized by a conjugated enone system, a cyano group at the 3-position, and a 4-methoxyphenylamino substituent at the 4-position. The Z-configuration of the double bond (3Z) is critical for its reactivity and intermolecular interactions. This compound shares structural similarities with aroylacetates and heterocyclic precursors, often serving as intermediates in synthesizing nitrogen-containing heterocycles like imidazoles and oxazoloquinolines . Its electron-withdrawing cyano and carbonyl groups enhance electrophilic reactivity, making it a versatile substrate for cyclization and nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOOHJJRXUQLV-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be synthesized through a multi-step process involving several key reagents and catalysts. One common method involves the condensation of ethyl acetoacetate with 4-methoxyaniline, followed by a cyanation reaction to introduce the cyano group. The reaction conditions typically include:
Solvent: : Ethanol or methanol
Catalyst: : Base such as sodium methoxide or potassium carbonate
Temperature: : Reflux conditions, typically 60-80°C
Reaction Time: : Several hours to ensure complete conversion
Industrial Production Methods
For large-scale production, an optimized synthesis pathway is employed, often involving automated reactors and continuous flow systems to enhance efficiency. The choice of solvents and catalysts may vary to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: : Can form nitro derivatives or other oxidized forms.
Reduction: : Leads to the formation of amines or alcohols.
Substitution: : Aromatic substitution reactions can occur, especially on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Catalysts for Substitution: : Ferric chloride, aluminum chloride
Major Products Formed
Oxidation: Formation of ethyl (3Z)-3-cyano-4-[(4-nitrophenyl)amino]-2-oxobut-3-enoate
Reduction: Formation of ethyl (3Z)-3-cyano-4-[(4-aminophenyl)amino]-2-oxobut-3-enoate
Substitution: Various substituted derivatives on the phenyl ring
Scientific Research Applications
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate is a synthetic organic compound with the molecular formula and a molar mass of 274.27 g/mol. It features a cyano group, an ethyl ester group, and an aromatic amine with a methoxy substituent, which contribute to its chemical reactivity and potential biological activity.
Scientific Research Applications
This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents.
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, NMR, NMR, and a single X-Ray diffraction analysis.
Results or Outcomes
Molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties.
Interaction Studies
Interaction studies are critical for understanding how this compound interacts with biological systems. Preliminary studies could include:
- Evaluating its binding affinity to target proteins.
- Assessing its effects on cellular signaling pathways.
- Testing its toxicity in different cell types.
Mechanism of Action
Molecular Targets
Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and electronic effects due to its functional groups.
Pathways Involved
It can inhibit certain enzymatic pathways by mimicking the substrate or binding to the active site, thereby blocking the enzyme's activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate can be contextualized against analogous compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.
Substituent Variations in Ethyl Aroylacetates
Ethyl aroylacetates with modified aryl groups demonstrate how substituents influence reactivity and downstream applications:
- Key Differences: The cyano group in the target compound increases electrophilicity compared to amino or methoxy substituents, favoring nucleophilic attacks (e.g., in cyclocondensations) . The 4-methoxyphenylamino group enhances solubility in polar aprotic solvents relative to non-polar aryl groups (e.g., 3-chlorophenyl in ).
Reactivity in Heterocycle Formation
When heated with polyphosphoric acid (PPA), this compound likely undergoes cyclization to form imidazoles or oxazoloquinolines, similar to compounds like methyl 3-arylamino-2-benzoylaminobut-2-enoate (3b) . However, the cyano group may direct reactivity toward different pathways:
Physicochemical Properties
Comparative molecular metrics highlight substituent-driven trends:
- Trends: The cyano group reduces LogP compared to chlorophenyl analogs, suggesting improved hydrophilicity . Higher PSA (polar surface area) in the target compound implies better solubility in polar solvents, advantageous for pharmaceutical applications.
Biological Activity
Overview of Ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate
This compound is a synthetic compound that belongs to a class of molecules known for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, an oxobutenoate moiety, and a methoxyphenyl amine, which contribute to its potential biological effects.
Anticancer Properties
Research has indicated that compounds with similar structural features often exhibit anticancer properties. The presence of the cyano and oxobutenoate groups can enhance the compound's ability to interact with biological targets such as enzymes involved in cancer cell proliferation.
Case Study:
A study investigating derivatives of cyano-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily attributed to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
Compounds containing similar functional groups have also been reported to possess antimicrobial properties. The methoxyphenyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.
Research Findings:
In vitro assays showed that derivatives of related compounds exhibited bactericidal activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial effects.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of certain kinases or proteases could lead to altered cellular signaling pathways, contributing to its therapeutic effects.
Example:
A related compound was shown to inhibit protein kinase activity, leading to reduced cell migration and invasion in metastatic cancer models. This suggests a potential application in preventing cancer metastasis.
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the established synthetic routes for ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate?
The synthesis of this compound typically involves multi-step reactions leveraging its α,β-unsaturated carbonyl and cyano groups. A general approach includes:
- Step 1 : Condensation of a cyanoacetate derivative with a ketone or aldehyde to form the α,β-unsaturated core. For example, reacting ethyl cyanoacetate with a substituted oxobutanoate under basic conditions (e.g., piperidine catalysis) .
- Step 2 : Introduction of the (4-methoxyphenyl)amino group via nucleophilic substitution or conjugate addition. Evidence suggests using 4-methoxyphenylamine in polar aprotic solvents (e.g., DMF) at 45–60°C for 1–2 hours to ensure regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Key Considerations :
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Characterization relies on a combination of techniques:
- 1H NMR : Key signals include the methoxy group (δ 3.76–3.86 ppm), vinylic protons (δ 6.9–7.3 ppm for Z-configuration), and the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (enone C=O) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ and fragments corresponding to the loss of the methoxyphenylamino group .
Data Interpretation Tip : Coupling constants in NMR (e.g., J = 9–12 Hz for trans protons) help distinguish Z/E isomers .
Advanced Research Questions
Q. How does the Z-configuration influence reactivity in cycloaddition or Michael addition reactions?
The Z-configuration imposes steric constraints that direct regioselectivity in reactions:
- Cycloadditions : The conjugated enone system participates in [4+2] Diels-Alder reactions, with the Z-isomer favoring endo transition states due to proximity of substituents . Computational studies (DFT) show lower activation energy for Z-configuration in such reactions .
- Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone. Steric hindrance from the methoxyphenyl group in the Z-isomer can slow kinetics compared to the E-isomer .
Q. Experimental Design :
Q. What computational methods are used to predict electronic properties and reaction pathways?
- Density Functional Theory (DFT) : Models HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attacks. For this compound, the cyano and enone groups are electron-deficient, making them reactive toward nucleophiles .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in biological systems (e.g., enzyme binding pockets) .
Case Study :
DFT calculations on a related triazine derivative revealed charge delocalization across the enone-cyano system, explaining its redox activity in catalytic applications .
Q. How can researchers design enzyme inhibition assays to evaluate biological activity?
- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., serine hydrolases, cysteine proteases) due to the compound’s electrophilic enone moiety .
- Assay Protocol :
- In Vitro Inhibition : Incubate the compound with purified enzyme (e.g., trypsin) in buffer (pH 7.4, 37°C). Measure residual activity using fluorogenic substrates .
- IC50 Determination : Use dose-response curves (0.1–100 µM) and nonlinear regression analysis. A related cyanoenone derivative showed IC50 = 2.5 µM against papain .
- Controls : Include a reversible inhibitor (e.g., E-64 for cysteine proteases) to validate specificity .
Data Contradictions : Conflicting IC50 values may arise from Z/E isomerization during assays. Stabilize the configuration using low-temperature conditions or deuterated solvents .
Q. What strategies optimize yield and purity in scaled-up synthesis?
- Process Intensification : Use continuous flow reactors to maintain precise temperature control (critical for Z-configuration) and reduce side reactions .
- Crystallization Optimization : Screen solvents (e.g., acetonitrile/water) to enhance crystal habit and purity. A study on a similar ester achieved >99% purity via antisolvent crystallization .
Q. Challenges :
- Scale-up of column chromatography is impractical; switch to centrifugal partition chromatography or pH-selective extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
